

Characterization of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No.: B503158

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**. This compound serves as a valuable building block in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Data

The properties of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties

Property	Value
CAS Number	39172-32-2[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂ [2][3]
Molecular Weight	243.10 g/mol [2][4]
Appearance	Not explicitly stated, likely a liquid or low-melting solid
Boiling Point	Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: 132-133 °C at 8 mmHg.[5]
Density	Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: 1.514 g/mL at 25 °C.[5]
Refractive Index	Not explicitly stated for the title compound. For the related 2-(3-Bromophenyl)-1,3-dioxolane: n _{20/D} 1.563.[5]
Solubility	No quantitative data available. Generally soluble in organic solvents.

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Spectral data is available from commercial suppliers but specific shifts are not detailed in the provided search results. [1]
¹³ C NMR	Spectral data is available from commercial suppliers but specific shifts are not detailed in the provided search results. [1]
Mass Spectrometry (MS)	Expected molecular ion peaks (M+) at m/z 242 and 244 (due to bromine isotopes). GC-MS data for the isomeric 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane shows top peaks at m/z 227 and 229. [4]
Infrared (IR) Spectroscopy	Spectral data is available from commercial suppliers but specific wavenumbers are not detailed in the provided search results. [1]

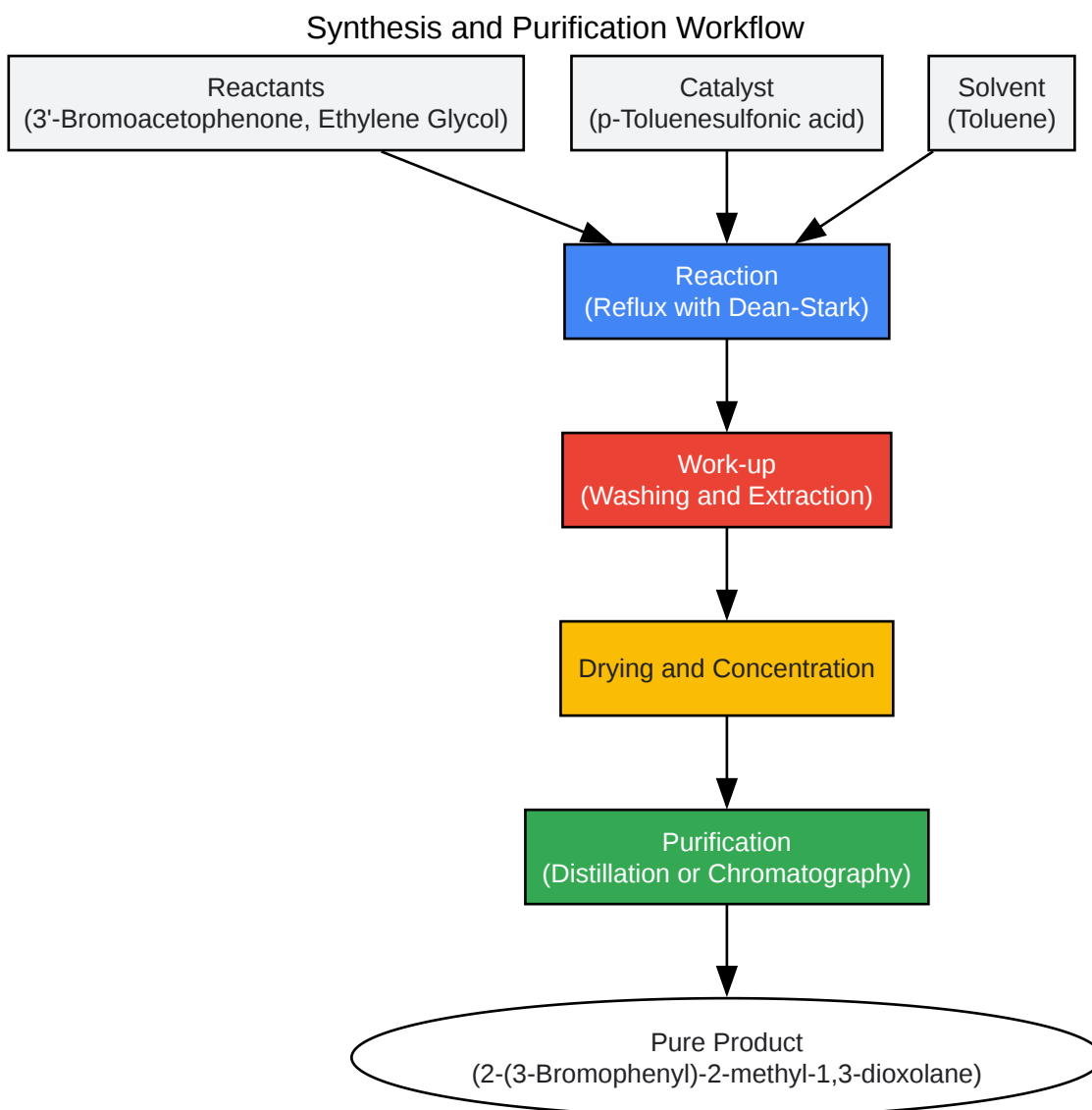
Synthesis Protocol

The most common method for the synthesis of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** is the acid-catalyzed reaction of 3'-bromoacetophenone with ethylene glycol. This reaction involves the formation of a cyclic ketal.

Experimental Protocol: Synthesis of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**

- Materials:
 - 3'-Bromoacetophenone
 - Ethylene glycol
 - p-Toluenesulfonic acid (catalyst)
 - Toluene (solvent)
 - Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3'-bromoacetophenone (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.
 - Add a sufficient amount of toluene to dissolve the reactants.
 - Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
 - Allow the reaction mixture to cool to room temperature.
 - Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**.



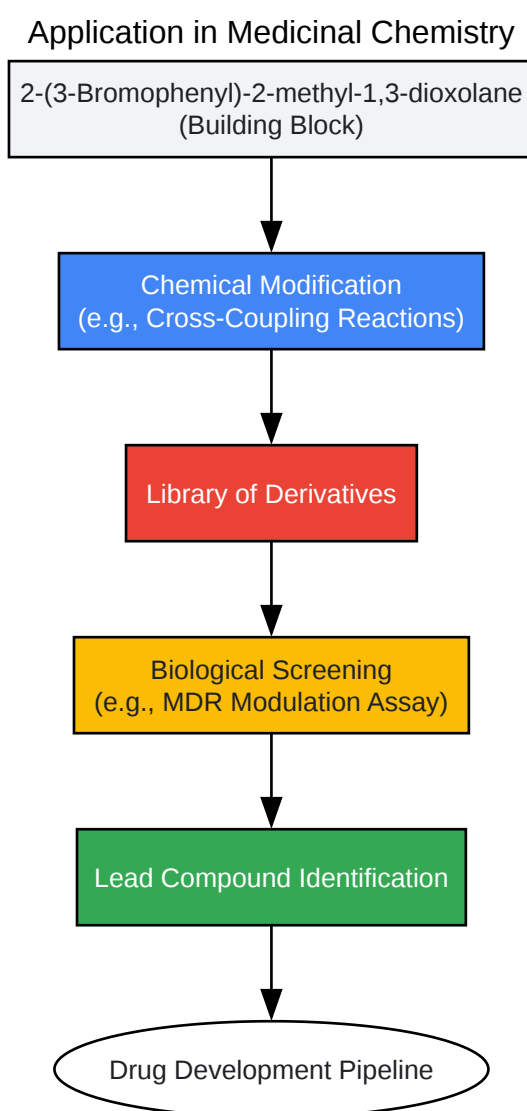
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Caption: Workflow for the synthesis of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane**.

Reactivity and Potential Applications

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is a stable compound under normal conditions. The presence of the bromo-substituent on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of more complex molecules. The dioxolane group serves as a protecting group for the ketone functionality, which can be deprotected under acidic conditions.

In the context of drug development, dioxolane derivatives have been investigated for various therapeutic applications. For instance, some 1,3-dioxolane derivatives have been synthesized and evaluated as modulators of multidrug resistance (MDR) in cancer cells.[6] The overexpression of P-glycoprotein (P-gp) is a major factor in MDR, and certain dioxolane-containing compounds have shown the ability to reverse this resistance. While the specific activity of **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** has not been reported, its structural motif suggests it could be a useful scaffold for the design and synthesis of novel MDR modulators or other biologically active compounds.



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Caption: Role as a building block in drug discovery.

Safety and Handling

While specific toxicity data for **2-(3-Bromophenyl)-2-methyl-1,3-dioxolane** is not readily available, related compounds are known to cause skin and eye irritation. It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties have not been thoroughly investigated.

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- To cite this document: BenchChem. [Characterization of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b503158#characterization-of-2-3-bromophenyl-2-methyl-1-3-dioxolane]

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